REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:13])[N:4]([CH2:10][CH2:11][CH3:12])[C:5](=[O:9])[NH:6][C:7]=1[NH2:8].[CH:14]1([C:19](O)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]1.Cl.C(N=C=NCCCN(C)C)C>CO>[NH2:8][C:7]1[NH:6][C:5](=[O:9])[N:4]([CH2:10][CH2:11][CH3:12])[C:3](=[O:13])[C:2]=1[NH:1][C:19]([CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:20] |f:2.3|
|
Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
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NC=1C(N(C(NC1N)=O)CCC)=O
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The resulting reaction mixture
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
The product obtained
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Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (0.40 g) was used for the next step without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(N(C(N1)=O)CCC)=O)NC(=O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |